molecular formula C22H26N2O4 B3016485 3-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)propanamide CAS No. 954010-38-9

3-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)propanamide

Cat. No. B3016485
CAS RN: 954010-38-9
M. Wt: 382.46
InChI Key: KAIQCFOFVQTIEP-UHFFFAOYSA-N
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Description

The compound "3-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)propanamide" is a chemical entity that has not been directly studied in the provided papers. However, related compounds with methoxyphenyl groups and propanamide structures have been investigated for various properties and activities, including polarographic behavior, stereochemical and electronic interactions, antioxidant and anticancer activities, and crystal structures .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of substituted phenyl groups with propanamide or hydrazide derivatives. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized and characterized by spectroscopic techniques, including IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry . Similarly, the synthesis of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was achieved using 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde solutions, with characterization confirmed by X-ray diffraction studies .

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using various spectroscopic methods and X-ray diffraction analysis. For example, the crystal structure of a synthesized compound with a methoxyphenyl group was determined, revealing a dimeric nature and crystallization in the triclinic crystal class . Additionally, the stereochemical and electronic interactions of N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfinyl]propanamides were studied, showing the existence of diastereomers and their conformations .

Chemical Reactions Analysis

The polarographic behavior of N-oxygenated products of a related compound was studied, indicating anodic and cathodic behavior for hydroxylamines and only cathodic waves for oximes. The mechanism of oxidation and reduction processes was investigated, providing insights into the electrochemical properties of these compounds . The chemical reactivity of such compounds can be inferred to involve redox processes, which may be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been assessed through various analytical techniques. The antioxidant activity of certain derivatives was screened by the DPPH radical scavenging method, and some compounds showed higher activity than ascorbic acid . The anticancer activity was also evaluated using the MTT assay against different cancer cell lines, identifying compounds with significant cytotoxicity . The electronic and stereochemical properties of other derivatives were analyzed using IR spectroscopy and computational methods, revealing the influence of substituents on the molecular conformation and stability .

Scientific Research Applications

Antioxidant and Anticancer Activity

  • Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including those bearing various functional moieties, have shown significant antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid. These compounds have also demonstrated cytotoxicity against specific cancer cell lines, suggesting their potential in anticancer therapy (Tumosienė et al., 2020).

Antimicrobial Properties

  • A study on the stem of Capsicum annuum identified several amide compounds, including derivatives with methoxyphenyl groups. These findings suggest the potential for developing antimicrobial agents from structurally similar compounds (Chung-Yi Chen, Y. Yeh, & Woei-Ling Yang, 2011).

Antifungal and Antibacterial Activities

  • Secondary metabolites from the endophytic Botryosphaeria dothidea of Melia azedarach, including compounds with methoxy groups, showed significant antifungal and antibacterial activities. This highlights the potential application of similar compounds in combating microbial infections (Jian Xiao et al., 2014).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-27-19-10-7-17(8-11-19)9-12-21(25)23-15-22(26)24-13-14-28-20(16-24)18-5-3-2-4-6-18/h2-8,10-11,20H,9,12-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIQCFOFVQTIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)propanamide

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